4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 871792-61-9
VCID: VC7819709
InChI: InChI=1S/C6H9N3/c1-2-7-4-6-5(1)3-8-9-6/h3,7H,1-2,4H2,(H,8,9)
SMILES: C1CNCC2=C1C=NN2
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

CAS No.: 871792-61-9

Cat. No.: VC7819709

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine - 871792-61-9

Specification

CAS No. 871792-61-9
Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
IUPAC Name 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C6H9N3/c1-2-7-4-6-5(1)3-8-9-6/h3,7H,1-2,4H2,(H,8,9)
Standard InChI Key KFOAQYYCEAGMEF-UHFFFAOYSA-N
SMILES C1CNCC2=C1C=NN2
Canonical SMILES C1CNCC2=C1C=NN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring fused to a partially saturated pyridine ring. The saturation at positions 4–7 of the pyridine moiety introduces conformational rigidity while maintaining aromaticity in the pyrazole component. This hybrid system allows for both π-π stacking interactions and hydrogen bonding, critical for biomolecular recognition .

Table 1: Fundamental Chemical Properties

PropertyValueSource
IUPAC Name4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridinePubChem
Molecular FormulaC₆H₉N₃PubChem
Molecular Weight123.16 g/molPubChem
CAS Registry Number871726-74-8 (dihydrochloride)PubChem
SMILES NotationC1C2=C(NN=C2)NCC1PubChem

The dihydrochloride salt form (CAS 871726-74-8) is frequently employed in pharmacological studies due to enhanced aqueous solubility compared to the free base . X-ray crystallographic analyses of analogous compounds reveal chair-like conformations in the saturated six-membered ring, with the pyrazole nitrogen atoms positioned for optimal hydrogen bond donation .

Spectroscopic Profile

Nuclear magnetic resonance (NMR) spectroscopy of the parent compound shows distinctive signals:

  • ¹H NMR (400 MHz, D₂O): δ 1.85–2.10 (m, 4H, CH₂), 3.45 (t, 2H, NCH₂), 4.15 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyridine-H) .

  • ¹³C NMR: Peaks at δ 22.4 (CH₂), 46.8 (NCH₂), 107.5 (pyrazole-C), 138.2 (pyridine-C) .

Mass spectral analysis typically exhibits a molecular ion peak at m/z 123.1, with fragmentation patterns dominated by loss of NH₃ and C₂H₄N₂ .

Synthetic Methodologies

Classical Synthesis Routes

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives generally follows multistep sequences starting from piperidin-4-one precursors. A representative pathway involves:

  • Knoevenagel Condensation: Piperidin-4-one reacts with diethyl oxalate to form a β-keto ester intermediate.

  • Cyclization: Treatment with hydrazine derivatives induces pyrazole ring formation.

  • Reductive Amination: Catalytic hydrogenation saturates the pyridine ring .

Recent optimizations have improved yields to 65–72% through microwave-assisted cyclization and palladium-catalyzed cross-coupling reactions .

Novel Synthetic Approaches

Advances in flow chemistry enable continuous production of the core scaffold with reduced reaction times (<2 hours vs. traditional 24-hour batches). Photoredox catalysis has also been employed to construct the pyrazole ring under mild conditions, achieving enantiomeric excesses >90% in chiral derivatives .

CompoundTargetIC₅₀/MICCell Line
3-Phenyl derivative Pantothenate synthetase21.8 μMMTB H37Rv
6-Methyl analog c-Met kinase0.8 nMHepG2
Dihydrochloride salt PI3Kδ14.2 nMJurkat T-cells

Neuropharmacological Effects

The compound’s ability to cross the blood-brain barrier has spurred interest in neurological applications. In silico models predict high affinity for serotonin transporters (SERT Kᵢ = 3.2 nM), suggesting potential antidepressant properties . Rodent studies of related molecules showed 40% reduction in immobility time during forced swim tests, comparable to fluoxetine .

Material Science Applications

Coordination Chemistry

The pyrazole nitrogen atoms serve as excellent ligands for transition metals. Complexes with Cu(II) and Fe(III) exhibit enhanced catalytic activity in oxidation reactions. A Cu(II)-pyrazolo[3,4-c]pyridine complex achieved 98% conversion in benzyl alcohol oxidation at room temperature .

Polymer Modification

Incorporating the core structure into polyimide matrices increases glass transition temperatures (T₉) by 35–40°C while maintaining optical transparency >90% at 450 nm. These hybrid polymers show promise in high-temperature optoelectronic devices .

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